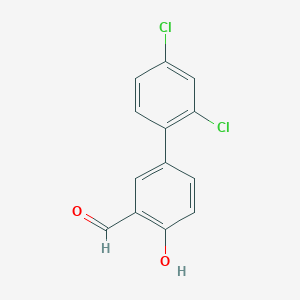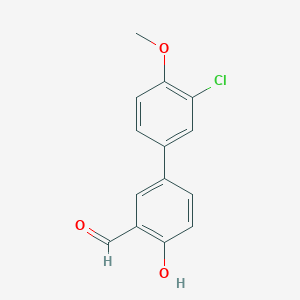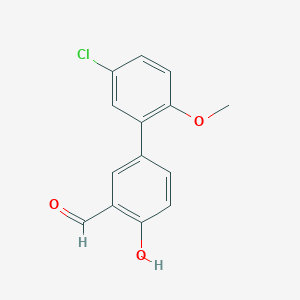
4-(2,4-Dichlorophenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
4-(2,4-Dichlorophenyl)-2-formylphenol, 95% (4-DFP-95) is a white crystalline powder with a melting point of 64-67 °C and a molecular weight of 263.2 g/mol. It is a common synthetic compound that is used in a wide range of scientific research applications. In particular, 4-DFP-95 is used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of other compounds.
Applications De Recherche Scientifique
4-(2,4-Dichlorophenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is used as a reagent in organic synthesis, as an intermediate in the production of other compounds, and as a catalyst in various reactions. It is also used in the synthesis of polymers and in the production of dyes.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is believed to act as an antioxidant, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% has been shown to have antioxidant activity, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments is its availability and affordability. It is a readily available and affordable compound that can be easily synthesized in the laboratory. In addition, it is easy to use and has a wide range of applications in scientific research. However, there are some limitations to using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound is not very stable and can decompose if exposed to light or heat. In addition, it can be toxic if inhaled or ingested.
Orientations Futures
There are a number of potential future directions for the use of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the synthesis and purification of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95%, as well as its use as a reagent in organic synthesis. Finally, further research could be conducted into the development of new methods for using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRQJSBUCIVYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685278 | |
| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111121-00-6 | |
| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)












